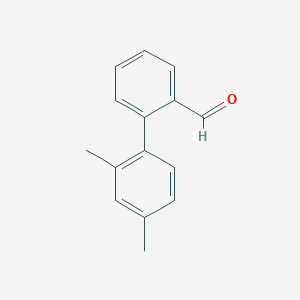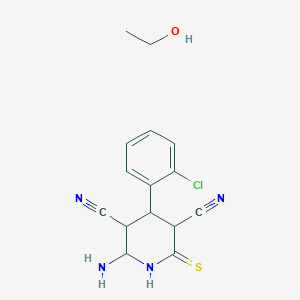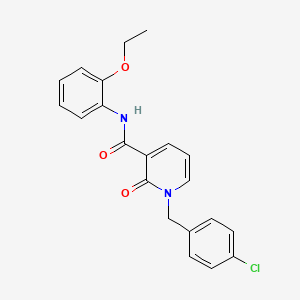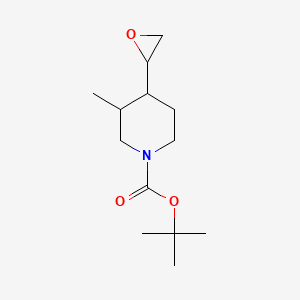
2-(2,4-Dimethylphenyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethylphenyl)benzaldehyde, also known as o-Acetyltoluene, is an organic compound with the chemical formula C15H14O. It has a molecular weight of 210.28 . This compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde group attached to a 2,4-dimethylphenyl group. The exact structure can be represented by the InChI code: 1S/C15H14O/c1-11-7-8-14 (12 (2)9-11)15-6-4-3-5-13 (15)10-16/h3-10H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 210.28 .Wissenschaftliche Forschungsanwendungen
Luminescence Sensing
Two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized and exhibited selective sensitivity to benzaldehyde-based derivatives. These complexes demonstrate potential as fluorescence sensors for chemicals including benzaldehyde and its derivatives, owing to their characteristic sharp emission bands of Eu(3+) or Tb(3+) ions (Shi, Zhong, Guo, & Li, 2015).
Asymmetric Alkylation and Catalysis
Research has shown that the asymmetric reaction of dimethylzinc and benzaldehyde in the presence of chiral sources exhibits nonlinear phenomena. This reaction is significant in understanding the enantioselective catalysis and the mechanisms behind it (Kitamura, Suga, Oka, & Noyori, 1998); (Yamakawa & Noyori, 1999).
Lithiation of Aromatic Acetals
A study on the regiospecific lithiation of aromatic acetals, including the dimethylacetal of benzaldehyde, demonstrated the formation of various 2-substituted benzaldehydes. This is relevant in the field of organic synthesis, particularly in modifying benzaldehyde derivatives (Plaumann, Keay, & Rodrigo, 1980).
Gas-phase Absorption Studies
Gas-phase absorption cross-sections of various benzaldehyde derivatives, including dimethylphenyl variants, have been determined. This research is pertinent to atmospheric studies and understanding the chemical properties of these compounds in different spectral ranges (Etzkorn et al., 1999).
Corrosion Inhibition
A study investigated 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone as a corrosion inhibitor for mild steel in acidic conditions. This research highlights the potential of benzaldehyde derivatives in industrial applications, particularly in corrosion prevention (Singh, Kumar, Udayabhanu, & John, 2016).
Photoreleasable Protecting Group
The 2,5-dimethylphenacyl chromophore has been proposed as a new photoremovable protecting group for carboxylic acids. This research expands the utility of benzaldehyde derivatives in the field of photochemistry, particularly in the development of photolabile protecting groups (Klan, Zabadal, & Heger, 2000).
Enzyme Catalysed C–C-bond Formation
Research on benzaldehyde lyase catalysis for asymmetric synthesis demonstrates the potential of benzaldehyde derivatives in biocatalysis and organic synthesis. This enzyme shows high enantioselectivity in forming and cleaving benzoin derivatives (Kühl et al., 2007).
Catalysis in the Tishchenko Reaction
Lanthanide formamidinates, including those derived from benzaldehyde, have shown to be effective catalysts in the Tishchenko reaction. This research contributes to the field of organometallic chemistry and catalysis (Zuyls et al., 2008).
Safety and Hazards
Wirkmechanismus
Mode of Action
Aldehydes like 2-(2,4-Dimethylphenyl)benzaldehyde can react with amines to form imines, a process that is often catalyzed by acids . This reaction is a key step in many biochemical transformations. The formation of imines can lead to changes in the structure and function of target molecules, potentially altering their biological activity .
Biochemical Pathways
The formation of imines can impact a variety of biochemical processes, including enzymatic reactions and signal transduction pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets . The formation of imines could potentially alter the structure and function of target molecules, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, the rate of imine formation is typically faster at lower pH values . Additionally, the stability of the compound may be affected by exposure to light, heat, or oxygen.
Biochemische Analyse
Biochemical Properties
For instance, some benzaldehydes have shown antifungal activity by disrupting cellular antioxidation systems
Cellular Effects
The cellular effects of 2-(2,4-Dimethylphenyl)benzaldehyde are not well-studied. Certain benzaldehydes have been shown to affect various types of cells and cellular processes. For example, some benzaldehydes can inhibit microbial growth by destabilizing cellular redox homeostasis . The specific effects of this compound on cell function, signaling pathways, gene expression, and cellular metabolism are yet to be explored.
Temporal Effects in Laboratory Settings
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-7-8-14(12(2)9-11)15-6-4-3-5-13(15)10-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJLZCUZKTZYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962182.png)


![tert-butyl (8S)-6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-1,2,3,7,8,8a-hexahydroisoquinoline-2-carboxylate](/img/structure/B2962187.png)
![ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2962188.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide](/img/structure/B2962192.png)

![[5-(4-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2962197.png)
![2-(Cyclopentylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2962200.png)

![sec-Butyl[(2E)-3-phenyl-2-propen-1-yl]amine hydrochloride](/img/no-structure.png)
